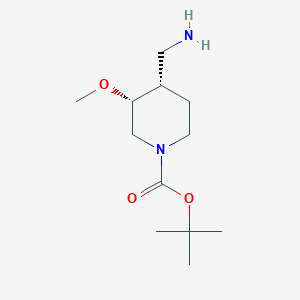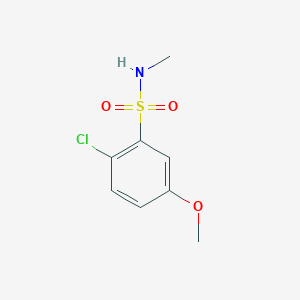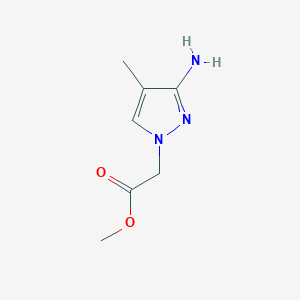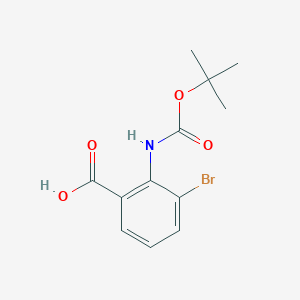
Methyl 6-(tert-butyl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(tert-butyl)picolinate is an organic compound with the molecular formula C11H15NO2 It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a tert-butyl group, and the carboxylic acid group is esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 6-(tert-butyl)picolinate can be synthesized through several methods. One common approach involves the esterification of 6-(tert-butyl)picolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of methyl picolinate with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in the quality of the final product.
化学反応の分析
Types of Reactions
Methyl 6-(tert-butyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding picolinic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinates depending on the nucleophile used.
科学的研究の応用
Methyl 6-(tert-butyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of methyl 6-(tert-butyl)picolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, while its anticancer properties might be related to interference with cell division processes.
類似化合物との比較
Methyl 6-(tert-butyl)picolinate can be compared with other picolinate derivatives such as:
Methyl 4-bromo-6-(tert-butyl)picolinate: This compound has a bromine atom at the 4-position, which can influence its reactivity and biological activity.
Methyl 6-(tert-butyl)-2-picolinate: The position of the tert-butyl group can affect the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other picolinate derivatives.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 6-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-7-5-6-8(12-9)10(13)14-4/h5-7H,1-4H3 |
InChIキー |
ZOJOFUIJIWCDOK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13079983.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)

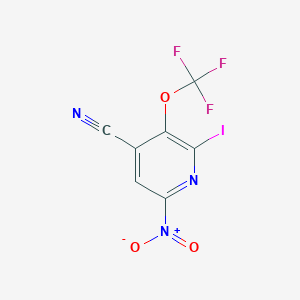
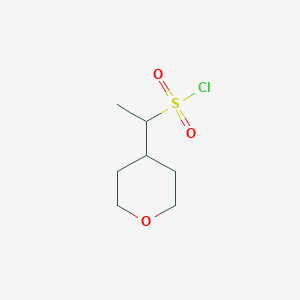

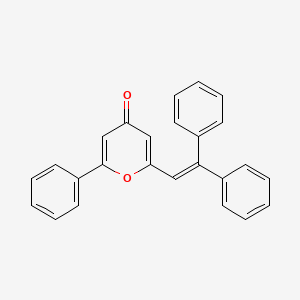
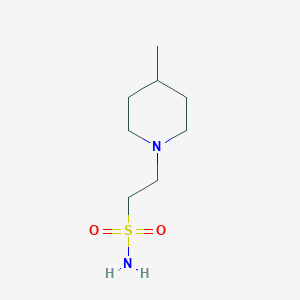
![tert-Butyl (4-oxospiro[chroman-2,4'-piperidin]-6-yl)carbamate](/img/structure/B13080033.png)
